molecular formula C7H6FI B1295844 4-Fluoro-3-iodotoluene CAS No. 452-82-4

4-Fluoro-3-iodotoluene

Cat. No. B1295844
CAS RN: 452-82-4
M. Wt: 236.02 g/mol
InChI Key: XJWZEEGCMBQBNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-iodotoluene can be represented by the InChI string: InChI=1S/C7H6FI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . The Canonical SMILES representation is CC1=CC(=C(C=C1)F)I .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodotoluene has a refractive index of n20/D 1.5800 (lit.) . It has a boiling point of 122-125 °C/30 mmHg (lit.) and a density of 1.833 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Fluorination in Organic Synthesis

4-Fluoro-3-iodotoluene has been used in the selective and direct introduction of fluorine atoms into organic compounds. For instance, Hara et al. (1998) demonstrated its use in electrochemical fluorination of β-dicarbonyl compounds, yielding α-fluoro-β-dicarbonyl compounds, essential for synthesizing biologically active compounds (Hara et al., 1998).

Vibrational Spectroscopy and Thermodynamics

Research by Goel (1984) involved the study of the infrared and Raman spectra of liquid 2-fluoro-5-iodotoluene and 4-fluoro-2-iodotoluene. This research provides insights into the thermodynamic functions of these compounds, crucial for understanding their physical and chemical properties (Goel, 1984).

Catalytic Fluorination Techniques

Kitamura et al. (2013) explored the catalytic fluorination of 1,3-dicarbonyl compounds using 4-fluoro-3-iodotoluene derivatives. This process is efficient for producing 2-fluoro-1,3-dicarbonyl compounds, highlighting the compound's role in facilitating catalytic reactions (Kitamura, Muta, & Kuriki, 2013).

Surface Science and Material Chemistry

Meyers and Gellman (1995) used substituted iodobenzenes, including 4-fluoro-3-iodotoluene, to study the kinetics of the Ullmann phenyl coupling reaction on copper surfaces. This research is significant for understanding surface reactions and material chemistry (Meyers & Gellman, 1995).

Synthesis of Fluoroalkenes and Iodonium Salts

Research by Yoshida and Hara (2008) demonstrated the use of p-iodotoluene difluoride (a related compound) in the synthesis of fluoroalkenes, illustrating its utility in organic synthesis and the production of iodonium salts, which are valuable in various chemical reactions (Yoshida & Hara, 2008).

Safety And Hazards

4-Fluoro-3-iodotoluene is classified as a flammable liquid and vapor, and it’s toxic if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZEEGCMBQBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282983
Record name 4-Fluoro-3-iodotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodotoluene

CAS RN

452-82-4
Record name 1-Fluoro-2-iodo-4-methylbenzene
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Record name 452-82-4
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Record name 4-Fluoro-3-iodotoluene
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Record name 4-Fluoro-3-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Vaidyanathan, DJ Affleck, KL Alston… - Nuclear medicine …, 2004 - journals.lww.com
… This was prepared by the permanganate oxidation of 4-fluoro-3-iodotoluene (Trans World Chemicals, Inc.) under standard conditions to yield a white solid (6%): mp 177–178C (…
Number of citations: 7 journals.lww.com
SC Lo, RE Harding, E Brightman, PL Burn… - Journal of Materials …, 2009 - pubs.rsc.org
New high triplet energy dendrons based on 1,2-diphenylethylene with and without 2-ethylhexyloxy surface groups have been developed for deep blue phosphorescent iridium(III) …
Number of citations: 46 pubs.rsc.org
AV Topchiev, SV Zavgorodnii, YM Paushkin - 2013 - books.google.com
Boron Fluoride and Its Compounds as Catalysts in Organic Chemistry deals with the concerns associated with the utilization of boron fluoride as a catalyst. The title provides a …
Number of citations: 139 books.google.com
N Blackwell - 2006 - macsphere.mcmaster.ca
Ligand backbones based on xanthene, thioxanthene and acridine (XPB, TXPB and APB) have been targeted as scaffolds for the formation of rare compounds containing Lewis basic …
Number of citations: 0 macsphere.mcmaster.ca

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